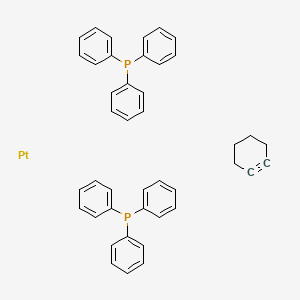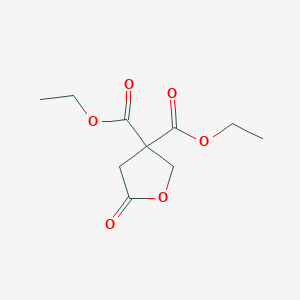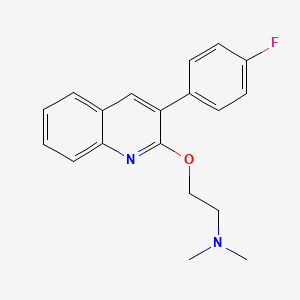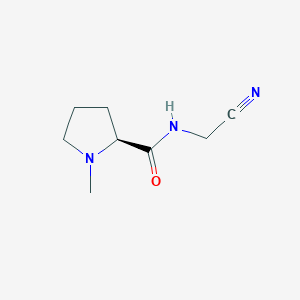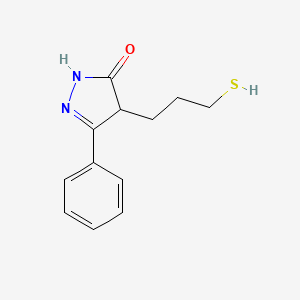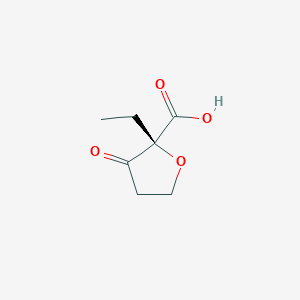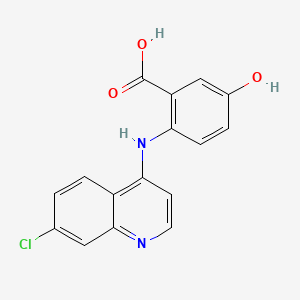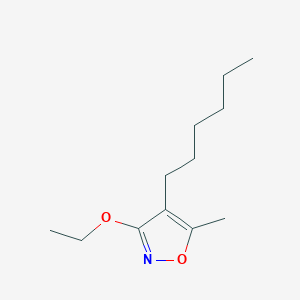
3-Ethoxy-4-hexyl-5-methylisoxazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Ethoxy-4-hexyl-5-methylisoxazole is a heterocyclic compound belonging to the isoxazole family. Isoxazoles are five-membered aromatic rings containing one oxygen and one nitrogen atom at adjacent positions. These compounds are known for their diverse applications in medicinal chemistry, materials science, and organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethoxy-4-hexyl-5-methylisoxazole can be achieved through various methods. This reaction typically requires a catalyst such as copper (I) or ruthenium (II) to proceed efficiently . Another method involves the cycloisomerization of α,β-acetylenic oximes under moderate reaction conditions using gold (III) chloride as a catalyst .
Industrial Production Methods
Industrial production of isoxazoles, including this compound, often employs metal-free synthetic routes to minimize costs and environmental impact . These methods include the use of tert-butyl nitrite or isoamyl nitrite for the one-pot synthesis of disubstituted isoxazoles from aldoximes and alkynes .
Analyse Chemischer Reaktionen
Types of Reactions
3-Ethoxy-4-hexyl-5-methylisoxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitrile oxides.
Reduction: Reduction reactions can convert the isoxazole ring into other heterocyclic structures.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the nitrogen or oxygen positions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Catalysts: Including copper (I) chloride, ruthenium (II) chloride, and gold (III) chloride.
Major Products
The major products formed from these reactions include various substituted isoxazoles, oximes, and nitrile oxides .
Wissenschaftliche Forschungsanwendungen
3-Ethoxy-4-hexyl-5-methylisoxazole has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 3-Ethoxy-4-hexyl-5-methylisoxazole involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or receptors, leading to its biological effects . For example, it may inhibit cyclooxygenase (COX) enzymes, reducing inflammation . The exact molecular targets and pathways can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
3-Ethoxy-4-hexyl-5-methylisoxazole can be compared with other similar isoxazole derivatives, such as:
3-Ethyl-5-methylisoxazole-4-carboxylic acid: Known for its use in medicinal chemistry.
3-Hydroxy-5-methylisoxazole: Used as a reactant in various organic synthesis reactions.
Ethyl 3-ethyl-5-methylisoxazole-4-carboxylate: Employed in the synthesis of more complex heterocyclic compounds.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other isoxazole derivatives.
Eigenschaften
Molekularformel |
C12H21NO2 |
|---|---|
Molekulargewicht |
211.30 g/mol |
IUPAC-Name |
3-ethoxy-4-hexyl-5-methyl-1,2-oxazole |
InChI |
InChI=1S/C12H21NO2/c1-4-6-7-8-9-11-10(3)15-13-12(11)14-5-2/h4-9H2,1-3H3 |
InChI-Schlüssel |
LQOWLMYRRXOSEQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCC1=C(ON=C1OCC)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



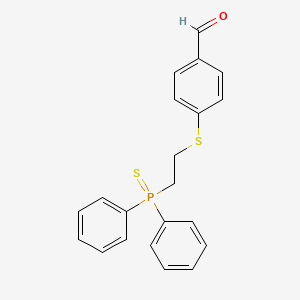
![N-Phenyl-3-[(pyrrolidine-1-sulfonyl)amino]benzamide](/img/structure/B12887394.png)

![4-[5-(4-Bromophenyl)-1,3-oxazol-2-yl]aniline](/img/structure/B12887404.png)
